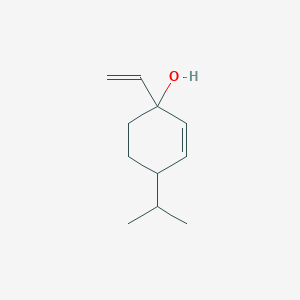
1-Ethenyl-4-propan-2-ylcyclohex-2-en-1-ol
Beschreibung
1-Ethenyl-4-propan-2-ylcyclohex-2-en-1-ol is an organic compound with the molecular formula C11H18O It is a cyclohexene derivative with an ethenyl group and an isopropyl group attached to the cyclohexene ring
Eigenschaften
CAS-Nummer |
133693-87-5 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
1-ethenyl-4-propan-2-ylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-11(12)7-5-10(6-8-11)9(2)3/h4-5,7,9-10,12H,1,6,8H2,2-3H3 |
InChI-Schlüssel |
KXASIWPTAJIJRS-UHFFFAOYSA-N |
SMILES |
CC(C)C1CCC(C=C1)(C=C)O |
Kanonische SMILES |
CC(C)C1CCC(C=C1)(C=C)O |
Synonyme |
2-Cyclohexen-1-ol,1-ethenyl-4-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethenyl-4-propan-2-ylcyclohex-2-en-1-ol can be synthesized through several methods. One common synthetic route involves the alkylation of cyclohexene with isopropyl bromide in the presence of a strong base, followed by the addition of an ethenyl group through a palladium-catalyzed Heck reaction. The reaction conditions typically include a temperature range of 80-100°C and a reaction time of 12-24 hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of high-pressure reactors and advanced catalytic systems to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethenyl-4-propan-2-ylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups such as halogens or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of 1-ethenyl-4-isopropylcyclohex-2-en-1-one.
Reduction: Formation of 1-ethenyl-4-isopropylcyclohexanol.
Substitution: Formation of 1-bromo-4-isopropylcyclohex-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-4-propan-2-ylcyclohex-2-en-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethenyl-4-propan-2-ylcyclohex-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethenyl-4-propan-2-ylcyclohex-2-en-1-ol can be compared with other similar compounds, such as:
1-Methyl-4-isopropylcyclohex-2-en-1-ol: Similar structure but with a methyl group instead of an ethenyl group.
4-Isopropylcyclohex-2-en-1-one: Similar structure but with a ketone group instead of an alcohol group.
Uniqueness: The presence of both an ethenyl group and an isopropyl group on the cyclohexene ring makes this compound unique
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


